molecular formula C12H12ClN3 B8327324 2-Chloro-4-(2-ethylanilino)pyrimidine

2-Chloro-4-(2-ethylanilino)pyrimidine

Cat. No.: B8327324
M. Wt: 233.69 g/mol
InChI Key: XNUUXCYSEVAFGC-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-ethylanilino)pyrimidine is a substituted pyrimidine derivative characterized by a chlorine atom at the 2-position and a 2-ethylanilino group (-NH-C₆H₄-2-C₂H₅) at the 4-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, anticonvulsants, and CNS-targeting agents. The 2-chloro substituent enhances reactivity for further functionalization, while the 4-(2-ethylanilino) group introduces steric and electronic effects that influence binding affinity and pharmacokinetics .

Properties

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

2-chloro-N-(2-ethylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C12H12ClN3/c1-2-9-5-3-4-6-10(9)15-11-7-8-14-12(13)16-11/h3-8H,2H2,1H3,(H,14,15,16)

InChI Key

XNUUXCYSEVAFGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Reactivity: The 4-Cl in 2-chloro-4-(2-ethylanilino)pyrimidine is displaced via nucleophilic aromatic substitution (SNAr) with amines, similar to analogs like 4-(2,3-dimethoxyanilino) derivatives .
Physicochemical Properties
  • Stability : Chlorine at the 2-position stabilizes the pyrimidine ring against hydrolysis, a feature shared with analogs like 2-chloro-4-(prop-1-ynyl)pyrimidine .

Pharmacological Activity Comparisons

Anticonvulsant Activity

Compounds with 4-heterocyclic substituents (e.g., triazole, imidazole) exhibit anticonvulsant activity in MES and scMET models at 30–300 mg/kg doses. For example:

  • 2-Chloro-4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine (8): ED₅₀ = 30 mg/kg in MES, comparable to carbamazepine .
  • This compound: While direct data are unavailable, the ethylanilino group’s bulk may reduce efficacy in seizure models compared to smaller heterocycles but improve CNS penetration .
CNS Receptor Interactions

The 2-ethylanilino group’s aromaticity may similarly target CNS receptors but with distinct selectivity .

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